molecular formula C27H33F3N4O3 B1191735 CWP232291

CWP232291

Numéro de catalogue: B1191735
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

Applications De Recherche Scientifique

1. Hematologic Malignancies

CWP232291, a novel small molecule inhibitor, has been studied for its effects on hematologic malignancies. This compound inhibits the Wnt signaling pathway through beta-catenin degradation. Studies have shown its potential in treating patients with acute myeloid leukemia (AML) and B-cell neoplasms, including B-cell non-Hodgkin lymphoma and multiple myeloma. Notably, this compound exhibited cytotoxicity in primary tumor cells from patients while having minimal effects on normal bone marrow cells (Kim et al., 2011).

2. Myelodysplastic Syndrome

In a Phase 1 study, this compound was evaluated for its safety and efficacy in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome. The study suggested a potential therapeutic application of this compound in these conditions, given its mechanism of action via Wnt pathway blockade (Lee et al., 2020).

3. Gastrointestinal Cancers

This compound has also been investigated for its efficacy in gastrointestinal cancers. Preclinical studies using xenograft and genetically-engineered mouse models showed that this compound could suppress the growth and development of gastrointestinal tumors, especially those with mutations in the β-catenin signaling pathway (Park et al., 2017).

4. Castration-Resistant Prostate Cancer

The potential of this compound in treating castration-resistant prostate cancer (CRPC) has been explored. The compound induced endoplasmic reticulum stress, leading to apoptosis in prostate cancer cells. This study highlighted the possibility of targeting WNT/β-catenin signaling as a novel strategy against CRPC (Pak et al., 2019).

5. Ovarian Cancer

Research has demonstrated the anti-tumor effect of this compound in ovarian cancer. The compound significantly inhibited ovarian cancer growth by targeting the Wnt/β-catenin pathway. It also showed efficacy against cisplatin-resistant cell lines and patient-derived organoids, proposing Wnt/β-catenin inhibition as a novel therapeutic strategy against ovarian cancer (Wang et al., 2022).

6. Multiple Myeloma

A study on multiple myeloma revealed that this compound exhibits potent growth inhibitory activity in various MM cell lines. The compound's anti-tumor efficacy, demonstrated in MM tumor-bearing mice models, suggests its potential therapeutic application for the treatment of multiple myeloma (Cha et al., 2010).

Propriétés

Formule moléculaire

C27H33F3N4O3

Apparence

Solid powder

Synonymes

CWP-232291;  CWP232291;  CWP 232291.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.